

Technical Support Center: Enhancing the Adhesion of YSZ Thermal Barrier Coatings

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Compound of Interest

Compound Name: Yttrium zirconium oxide

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the adhesion of Yttria-Stabilized Zirconia (YSZ) thermal barrier coatings (TBCs).

Troubleshooting Guide

This guide addresses common issues encountered during the deposition and testing of YSZ TBCs, offering potential causes and solutions in a question-and-answer format.

Question: What are the primary causes of YSZ TBC delamination or spallation?

Answer: Delamination and spallation are the most critical failure modes for TBCs.^[1] The primary causes are multifaceted and often interrelated:

- **Thermally Grown Oxide (TGO) Layer:** The formation of a TGO layer, typically alumina (α -Al₂O₃), at the bond coat/top coat interface is a primary factor in TBC failure.^{[2][3]} While a thin, adherent TGO is crucial for good bonding, excessive or non-uniform growth during thermal exposure leads to high interfacial stresses, causing cracks and eventual spallation.^{[3][4]}
- **Thermal Expansion Mismatch (CTE):** A significant difference in the coefficient of thermal expansion between the ceramic top coat, the metallic bond coat, and the substrate

generates substantial stress at the interfaces during thermal cycling.[3] This stress can initiate and propagate cracks, leading to delamination.

- **Bond Coat Oxidation:** High-temperature oxidation of the bond coat is a major contributor to TBC failure.[4] This process not only leads to the growth of the TGO but can also deplete the aluminum content in the bond coat, reducing its protective capabilities and adhesion.
- **Sintering of the YSZ Top Coat:** At elevated temperatures (typically above 1200°C), the porous microstructure of the YSZ top coat can densify through sintering.[2] This increases the elastic modulus and thermal conductivity of the coating, reducing its strain tolerance and exacerbating the effects of thermal expansion mismatch.
- **Surface Contamination:** Contaminants on the substrate or bond coat surface, such as oils or oxides, can prevent proper bonding of the subsequent layer, creating weak points that can lead to premature failure.

Question: My YSZ coating shows poor adhesion after deposition. What are the likely experimental causes?

Answer: Poor initial adhesion is often related to inadequate surface preparation or suboptimal deposition parameters.

- **Insufficient Surface Roughness:** The adhesion of thermally sprayed coatings is primarily mechanical.[5] An insufficiently roughened substrate or bond coat surface will not provide adequate anchoring for the sprayed particles, resulting in poor adhesion.
- **Improper Substrate Cleaning:** Any residual contaminants on the surface will interfere with the bonding mechanism. It is crucial to have a thoroughly cleaned surface before coating.[5]
- **Suboptimal Plasma Spray Parameters:** The velocity and temperature of the sprayed particles significantly impact adhesion.[6] If the particles are too cold or have insufficient velocity, they will not deform and adhere properly to the surface. Conversely, excessive temperature can lead to undesirable residual stresses.
- **Incorrect Spray Distance and Angle:** The standoff distance and angle of the plasma torch affect the particle's state upon impact. An incorrect distance can lead to either unmelted or

overly molten particles, both of which are detrimental to adhesion. Spraying at a significant angle from the perpendicular can also lead to increased porosity and reduced adhesion.[7]

Question: How can I improve the adhesion of my YSZ TBC?

Answer: Enhancing adhesion involves a combination of proper surface preparation, optimized deposition processes, and appropriate material selection.

- **Optimize Substrate Surface Preparation:**
 - **Grit Blasting:** This is the industry-standard method for creating a rough, clean surface for thermal spray coatings.[5] The choice of grit material (e.g., alumina, silicon carbide), grit size, and blasting pressure are critical parameters to control.
 - **Surface Cleaning:** After grit blasting, the surface must be thoroughly cleaned to remove any residual grit or contaminants. This can be done using clean, dry compressed air or a suitable solvent rinse.[5]
- **Utilize a Bond Coat:** A metallic bond coat (e.g., MCrAlY alloys) is essential for good adhesion. It provides a rough surface for the YSZ to adhere to, mitigates thermal expansion mismatch, and protects the substrate from oxidation.[2][8]
- **Optimize Atmospheric Plasma Spray (APS) Parameters:**
 - **Particle Velocity and Temperature:** These are the most significant factors affecting bond strength.[6] Careful optimization is required to ensure the particles are in a molten state and have sufficient kinetic energy upon impact.
 - **Powder Feed Rate and Spray Distance:** These parameters influence the microstructure and adhesion of the coating. Increasing the powder feed rate and spray distance to an optimal point can maximize adhesion.[9]
- **Consider Advanced Surface Texturing:** Techniques like laser texturing can create precisely controlled surface features that can enhance mechanical interlocking and improve adhesion beyond what is achievable with grit blasting alone.

Frequently Asked Questions (FAQs)

Q1: What is the role of the bond coat in a TBC system?

A1: The bond coat serves several critical functions: it enhances the adhesion of the ceramic top coat to the substrate, accommodates the thermal expansion mismatch between the ceramic and the metallic substrate, and provides oxidation and corrosion protection to the substrate.[2][8]

Q2: What is the thermally grown oxide (TGO) and how does it affect adhesion?

A2: The TGO is a layer of oxide, typically alumina, that forms at the interface between the bond coat and the YSZ top coat during high-temperature exposure.[2][4][8] A thin, dense, and slow-growing TGO is beneficial for adhesion. However, excessive or non-uniform growth of the TGO can lead to high stresses at the interface, causing cracking and ultimately, delamination of the TBC.[3][4]

Q3: What is a typical adhesion strength for a plasma-sprayed YSZ TBC?

A3: The adhesion strength of plasma-sprayed YSZ coatings can vary widely depending on the substrate, bond coat, and spray parameters. Values ranging from 4 MPa to over 70 MPa have been reported in the literature.[9][10] For instance, through optimization of plasma spray parameters, an adhesion strength of 40.56 MPa has been achieved for nanostructured YSZ coatings.[6]

Q4: How is the adhesion strength of a TBC measured?

A4: The most common method for measuring the adhesion strength of thermal spray coatings is the tensile adhesion test according to the ASTM C633 standard. This test involves bonding a coated specimen to a fixture and applying a tensile load perpendicular to the coating surface until failure occurs.

Q5: Can the YSZ top coat be repaired if it gets damaged?

A5: Yes, there are techniques available to repair damaged YSZ coatings, which can be more cost-effective than replacing the entire component. Repair methods include localized plasma spraying to fill in spalled areas.[1]

Quantitative Data on YSZ TBC Adhesion

The following table summarizes quantitative data from various studies on the adhesion strength of YSZ TBCs under different experimental conditions.

Bond Coat Material	Substrate Material	Surface Preparation/Roughness (Ra)	Top Coat Thickness (µm)	Deposition Method	Adhesion Strength (MPa)	Reference
NiCoCrAlY	Inconel 718	Grit Blasted	Not Specified	APS	40.56	[6]
NiCoCrAlY Ta	Inconel 625	Grit Blasted / 3.52 µm	Not Specified	HVOF (bond coat), APS (top coat)	57	[11]
NiCoCrAlY Ta	Inconel 625	Grit Blasted / 0.89 µm to 4.41 µm	Not Specified	HVOF (bond coat), APS (top coat)	27 to 58	[11]
CoNiCrAlY	Ni-base superalloy	Sprayed	500	APS	Varies with thermal cycling	[12]
Metco 452 / Metco 410 NS	Cast Iron	Not Specified	100	APS	70.81	[10]
Metco 452 / Metco 410 NS	Cast Iron	Not Specified	200	APS	69.1	[10]
Metco 452 / Metco 410 NS	Cast Iron	Not Specified	300	APS	65.52	[10]
VPA (Vapour Phase Aluminium)	Inconel 718	Polished to Rough-grinded (0.018 to 1.065 µm)	~175	EB-PVD	> 105 (cohesive failure in adhesive)	[13]

Experimental Protocols

Substrate Preparation: Grit Blasting

This protocol outlines the general procedure for preparing a metallic substrate for TBC deposition using grit blasting.

Objective: To clean and roughen the substrate surface to promote mechanical adhesion of the bond coat.

Materials and Equipment:

- Grit blasting cabinet or portable unit
- Compressed air source (clean and dry)
- Abrasive grit (e.g., 240-grit aluminum oxide)[\[14\]](#)
- Substrate to be coated
- Personal Protective Equipment (PPE): safety glasses, gloves, respirator, protective clothing
- Solvent for degreasing (e.g., acetone, ethanol)
- Clean, lint-free cloths

Procedure:

- Degreasing: Thoroughly clean the substrate surface with a suitable solvent to remove any oil, grease, or other organic contaminants. Dry the substrate completely.
- Equipment Setup:
 - Ensure the grit blasting equipment is in good working order and the compressed air is free of oil and water.[\[15\]](#)
 - Select the appropriate abrasive grit and load it into the blasting unit. For superalloys, aluminum oxide is a common choice.[\[14\]](#)

- Set the blasting pressure. A typical range is 30 to 60 psi, but this may need to be optimized based on the substrate material and desired roughness.[\[14\]](#)
- Grit Blasting:
 - Hold the blasting nozzle at a consistent distance and angle (typically 75-90 degrees) from the substrate surface.
 - Move the nozzle evenly across the entire surface to be coated, ensuring uniform roughness.[\[16\]](#) Avoid dwelling in one spot to prevent excessive erosion or distortion of the substrate.
- Post-Blasting Cleaning:
 - Remove all residual grit and dust from the blasted surface using clean, dry compressed air or by vacuuming.[\[15\]](#)
 - If necessary, perform a final solvent rinse to remove any remaining fine particles.
- Handling and Storage:
 - Handle the cleaned substrate with clean gloves to prevent re-contamination.[\[15\]](#)
 - The coating process should be performed as soon as possible after grit blasting to prevent re-oxidation of the surface.[\[15\]](#)

Atmospheric Plasma Spraying (APS) of YSZ TBC

This protocol provides a general methodology for depositing a YSZ top coat over a bond-coated substrate using APS.

Objective: To deposit a uniform and adherent YSZ thermal barrier coating with a controlled microstructure.

Materials and Equipment:

- Atmospheric Plasma Spray (APS) system with a plasma torch

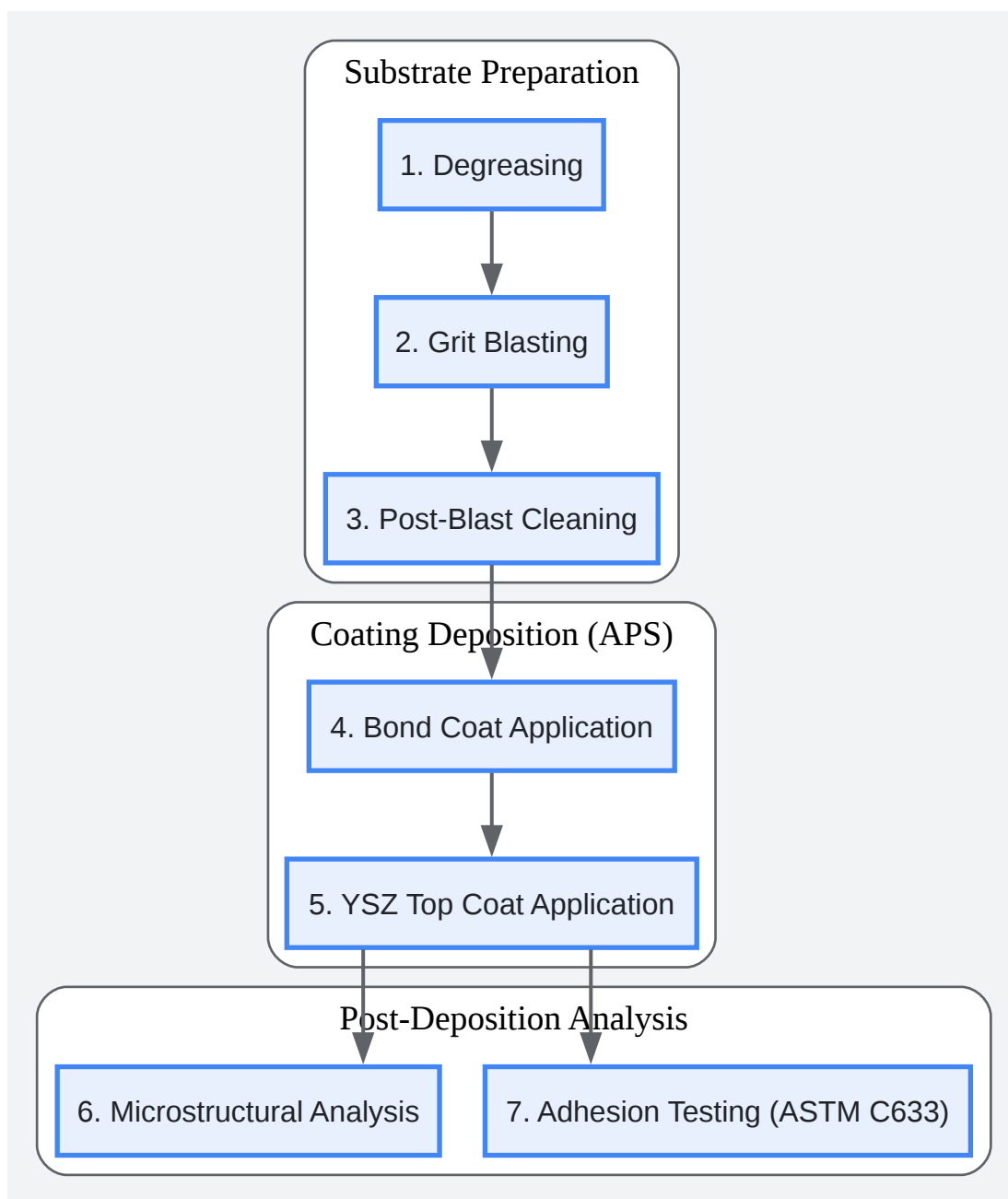
- Powder feeder
- YSZ powder (typically 6-8 wt% Y₂O₃)
- Plasma gases (e.g., Argon, Hydrogen)
- Carrier gas (e.g., Argon)
- Bond-coated substrate
- Substrate holder and cooling system
- Control system for spray parameters
- PPE: hearing protection, UV-filtering face shield, respirator, protective clothing

Procedure:

- Substrate Mounting: Securely mount the bond-coated substrate on the holder. Ensure proper cooling is in place to manage the substrate temperature during spraying.
- APS System Setup:
 - Install the appropriate nozzle on the plasma torch.
 - Load the YSZ powder into the powder feeder and ensure a consistent feed rate.
 - Set the plasma gas flow rates (e.g., Argon and Hydrogen) and the plasma current to achieve the desired plasma jet characteristics.[\[17\]](#)
 - Set the carrier gas flow rate to transport the powder to the plasma jet.
- Parameter Optimization (if required): The optimal spray parameters will depend on the specific APS system and desired coating properties. Key parameters to consider are:
 - Plasma gas composition and flow rate
 - Plasma current and voltage

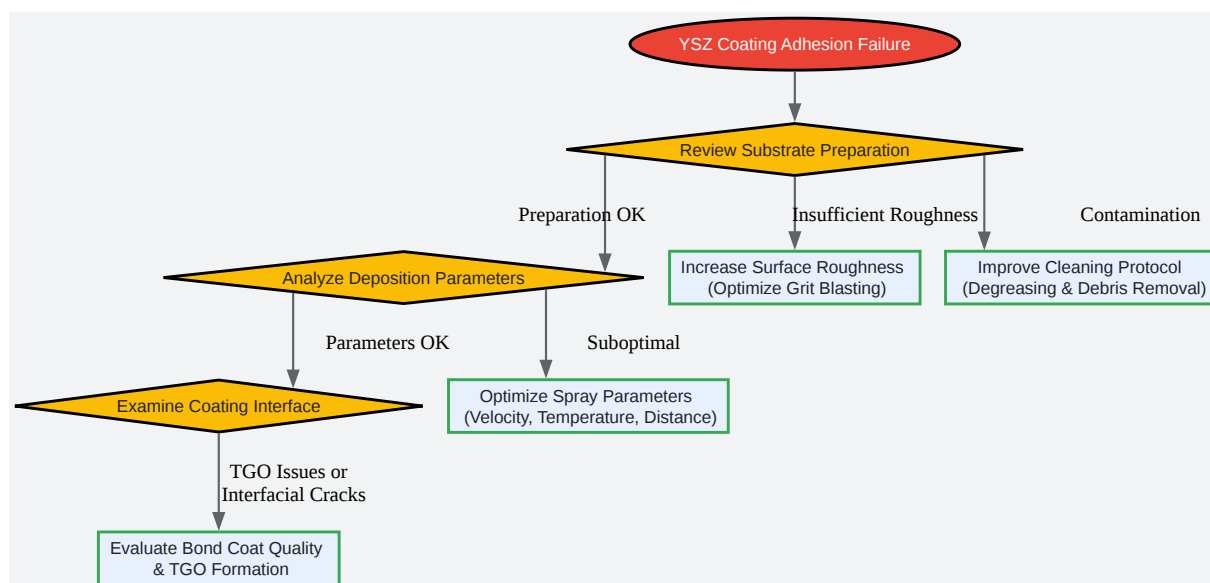
- Powder feed rate
- Carrier gas flow rate
- Spray distance (standoff distance)
- Torch traverse speed
- Coating Deposition:
 - Ignite the plasma torch and allow it to stabilize.
 - Initiate the powder feed to inject the YSZ powder into the plasma jet.
 - The torch will move in a pre-programmed path to deposit the coating onto the substrate. Multiple passes are typically required to achieve the desired thickness.
- Cooling and Post-Processing:
 - After the final pass, allow the coated component to cool in a controlled manner.
 - The component may undergo post-treatment, such as heat treatment, to relieve stresses and stabilize the microstructure.

Visualizations



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Caption: Experimental workflow for YSZ TBC deposition and characterization.



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Caption: Troubleshooting flowchart for YSZ TBC adhesion failure.

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